molecular formula C27H23FN2O7S B12743618 G0QK6L5Fgh CAS No. 195506-98-0

G0QK6L5Fgh

Cat. No.: B12743618
CAS No.: 195506-98-0
M. Wt: 538.5 g/mol
InChI Key: QCYYECWQUMJABZ-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of EMD-122946 FREE ACID involves several steps:

    Acetylation: 2-(4-aminophenyl)acetic acid is acetylated using acetic anhydride.

    Nitration: The acetylated product is nitrated with nitric acid in acetic acid.

    Reduction and Cyclization: The nitro group is reduced, and the product is cyclized with thionyl chloride to yield benzothiadiazole.

    Condensation: The benzothiadiazole is condensed with 3-fluoro-4-methoxyphenacyl bromide using potassium tert-butoxide.

    Further Condensation: The resulting product is further condensed with 3,4,5-trimethoxybenzaldehyde using sodium methoxide in methanol.

    Lactone Ring Opening: Finally, the compound is treated with sodium hydroxide in methanol to open the lactone ring, yielding EMD-122946 FREE ACID.

Chemical Reactions Analysis

EMD-122946 FREE ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, nitric acid, thionyl chloride, potassium tert-butoxide, sodium methoxide, and sodium hydroxide. The major products formed from these reactions are intermediates leading to the final compound, EMD-122946 FREE ACID .

Scientific Research Applications

EMD-122946 FREE ACID has several scientific research applications:

Comparison with Similar Compounds

EMD-122946 FREE ACID is compared with other endothelin receptor antagonists, such as:

EMD-122946 FREE ACID is unique due to its high binding affinity and functional activity for the ETA receptor, making it a potent representative of this class of compounds .

Properties

CAS No.

195506-98-0

Molecular Formula

C27H23FN2O7S

Molecular Weight

538.5 g/mol

IUPAC Name

(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoic acid

InChI

InChI=1S/C27H23FN2O7S/c1-34-21-8-6-16(12-18(21)28)25(31)17(9-14-10-22(35-2)26(37-4)23(11-14)36-3)24(27(32)33)15-5-7-19-20(13-15)30-38-29-19/h5-8,10-13H,9H2,1-4H3,(H,32,33)/b24-17-

InChI Key

QCYYECWQUMJABZ-ULJHMMPZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C(=C(/C2=CC3=NSN=C3C=C2)\C(=O)O)/CC4=CC(=C(C(=C4)OC)OC)OC)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=C(C2=CC3=NSN=C3C=C2)C(=O)O)CC4=CC(=C(C(=C4)OC)OC)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.